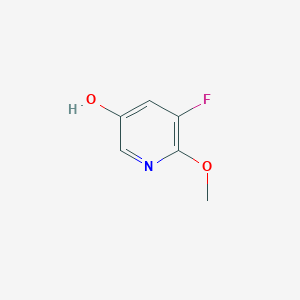

5-Fluoro-6-methoxypyridin-3-OL

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-6-methoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHUZYCVIVBGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Fluoro-6-methoxypyridin-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-6-methoxypyridin-3-ol is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a summary of its core chemical properties. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data for this compound. This document outlines the available information and highlights the areas where further experimental investigation is required.

Core Chemical Properties

Currently, only basic molecular information and predicted properties for this compound are available. No experimental data for key physical properties such as melting point, boiling point, and solubility has been found in the searched resources.

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO₂ | PubChem |

| Molecular Weight | 143.12 g/mol | PubChem |

| Predicted XlogP | 0.9 | PubChem |

| Predicted Collision Cross Section ([M+H]⁺) | 123.1 Ų | PubChem |

Note: The XlogP and collision cross-section values are predicted based on computational models and have not been experimentally verified.

Synthesis and Experimental Protocols

A thorough search of scientific literature, including patents, did not yield any specific experimental protocols for the synthesis, purification, or analysis of this compound. While general methods for the synthesis of substituted pyridines are well-documented, a tailored and optimized protocol for this specific molecule is not publicly available.

The absence of this information presents a significant gap for researchers interested in working with this compound. The development of a reliable synthetic route and analytical methods for characterization would be a crucial first step for any future studies.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound. No studies have been identified that investigate its potential pharmacological effects, mechanism of action, or any associated signaling pathways.

This lack of data means that the potential of this compound as a modulator of biological targets is entirely unexplored. High-throughput screening or targeted assays would be necessary to determine if this compound possesses any interesting biological properties.

Logical Workflow for Future Research

Given the limited information available, a logical workflow for future research on this compound would involve several key stages. The following diagram illustrates a proposed research plan.

Caption: Proposed Research Workflow for this compound.

Conclusion

This compound represents a chemical entity with a notable lack of characterization in the public domain. For researchers and drug development professionals, this presents both a challenge and an opportunity. The primary challenge is the absence of fundamental data, requiring initial resource investment in synthesis and basic characterization. The opportunity lies in the potential for novel discoveries, as its biological properties are entirely unexplored. The future utility of this compound is contingent on the successful execution of the foundational research outlined in this guide.

In-depth Technical Guide: 5-Fluoro-6-methoxypyridin-3-ol (CAS 124432-71-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification and Properties

5-Fluoro-6-methoxypyridin-3-ol is a substituted pyridine derivative. Pyridines and their derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, often enhancing metabolic stability and binding affinity.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 124432-71-9 |

| Molecular Formula | C₆H₆FNO₂ |

| Molecular Weight | 143.12 g/mol |

| Canonical SMILES | COC1=NC=C(C=C1F)O |

| InChI Key | PZHUZYCVIVBGQG-UHFFFAOYSA-N |

Table 2: Physicochemical Data

| Property | Value | Source |

| Predicted Collision Cross Section (CCS) | 123.1 Ų ([M+H]⁺) | PubChem |

| Purity | Typically ≥97% or ≥98% | Commercial Suppliers |

| Storage Conditions | Room temperature, sealed in a dry environment | Commercial Suppliers |

Note: The Collision Cross Section is a predicted value and has not been experimentally verified in the available literature.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in currently accessible scientific literature. General synthetic routes for substituted pyridinols often involve multi-step processes that may include:

-

Ring formation: Construction of the pyridine ring from acyclic precursors.

-

Functional group interconversion: Introduction or modification of substituents on a pre-existing pyridine ring. This can involve nitration, halogenation, methoxylation, and reduction or oxidation of functional groups.

A logical, though unverified, synthetic approach could be conceptualized as a workflow.

Spectroscopic Profile of 5-Fluoro-6-methoxypyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Fluoro-6-methoxypyridin-3-ol. Due to the absence of experimentally-derived spectroscopic data in publicly accessible literature, this document focuses on predicted data, expected spectral features, and generalized experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar compounds.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the fluorinated pyridine scaffold in bioactive molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This document outlines the expected spectroscopic data that would be crucial for the unambiguous identification and characterization of this compound.

Predicted Spectroscopic Data

While experimental data is not available, computational predictions and analysis of similar structures allow for an estimation of the key spectroscopic features of this compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a novel compound. The predicted monoisotopic mass and common adducts for this compound (C₆H₆FNO₂) are presented in Table 1.

| Adduct | Predicted m/z |

| [M+H]⁺ | 144.04553 |

| [M+Na]⁺ | 166.02747 |

| [M-H]⁻ | 142.03097 |

| [M+NH₄]⁺ | 161.07207 |

| [M+K]⁺ | 182.00141 |

| [M]⁺ | 143.03770 |

| Data sourced from computational predictions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. The expected features for ¹H, ¹³C, and ¹⁹F NMR spectra are detailed below.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

-

Aromatic Protons: Two signals in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to coupling with each other and potentially smaller couplings to the fluorine atom.

-

Methoxy Protons: A singlet integrating to three protons, expected in the region of δ 3.5-4.0 ppm.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, but typically in the range of δ 4.0-7.0 ppm.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The approximate chemical shifts would be influenced by the attached functional groups (methoxy, hydroxyl, and fluorine) and the nitrogen atom in the pyridine ring.

2.2.3. ¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is anticipated to show a single signal for the one fluorine atom, likely a singlet or a multiplet depending on the through-bond coupling with adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands are listed in Table 2.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) |

| C-H stretch (sp³) | 2850-3000 |

| C=C, C=N stretch | 1500-1650 |

| C-O stretch | 1000-1300 |

| C-F stretch | 1000-1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima characteristic of substituted pyridine rings, likely in the range of 260-300 nm.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of a novel substituted pyridinol like this compound.

General Synthesis of Substituted Pyridin-3-ols

The synthesis of substituted pyridin-3-ols can often be achieved through multi-step reaction sequences. A common approach involves the construction of the pyridine ring through condensation reactions, followed by functional group interconversions. For example, a potential route could involve the cyclization of appropriate precursors to form a protected pyridinol, followed by deprotection and functionalization (e.g., fluorination and methoxylation) at the desired positions.

Example Reaction Steps:

-

Ring Formation: Condensation of a β-dicarbonyl compound with an amine to form the pyridine ring.

-

Functionalization: Introduction of the fluoro and methoxy groups via nucleophilic aromatic substitution or other standard transformations.

-

Deprotection: Removal of any protecting groups to yield the final pyridinol.

-

Purification: Purification of the final product is typically achieved by column chromatography, recrystallization, or distillation.

Spectroscopic Analysis Workflow

The workflow for the spectroscopic analysis of a newly synthesized compound such as this compound is crucial for its structural confirmation.

Protocol for Analysis:

-

Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular formula.

-

NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire ¹H, ¹³C, and ¹⁹F NMR spectra. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete assignment of signals.

-

IR Spectroscopy: Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or ATR) to identify characteristic functional group vibrations.

-

UV-Vis Spectroscopy: Dissolve the compound in a UV-transparent solvent and record the absorption spectrum to determine the wavelength(s) of maximum absorbance (λₘₐₓ).

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data remains to be published, the predicted data and general protocols outlined herein offer a valuable resource for researchers working on the synthesis and characterization of this and related fluorinated pyridine derivatives. The systematic application of the described spectroscopic workflow will be essential for the unambiguous structural elucidation of this and other novel chemical entities.

An In-depth Technical Guide on the Purity and Stability of 5-Fluoro-6-methoxypyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a comprehensive technical guide compiled from available scientific literature and chemical databases. Direct experimental data for 5-Fluoro-6-methoxypyridin-3-ol is limited. Therefore, information regarding its synthesis, purification, physicochemical properties, and stability is often inferred from structurally related compounds. This guide is intended for informational purposes for research and development professionals and should not be substituted for compound-specific experimental data.

Introduction

This compound is a substituted pyridinol derivative of interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide range of biologically active compounds. The introduction of a fluorine atom and a methoxy group can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorinated pyridines have shown potential as anticancer, antidiabetic, antioxidant, and anti-Alzheimer's agents. This guide provides a detailed overview of the purity, stability, and analytical characterization of this compound, based on established principles for related heterocyclic compounds.

Physicochemical Properties

| Property | 2-Fluoro-5-methoxypyridin-3-ol | 6-Methoxypyridin-3-ol | 5-Fluoropyridin-3-ol |

| Molecular Formula | C₆H₆FNO₂ | C₆H₇NO₂ | C₅H₄FNO |

| Molecular Weight | 143.12 g/mol | 125.13 g/mol | 113.09 g/mol |

| Predicted pKa | 4.70 ± 0.10 | Not Available | Not Available |

| Storage Temperature | 0-8 °C | Not Available | Not Available |

| Appearance | Not Available | Not Available | Colorless to light yellow crystal or powder[1] |

Synthesis and Purification

The synthesis of this compound is not explicitly described in the literature. However, plausible synthetic routes can be devised based on established methods for preparing substituted pyridines.

Postulated Synthetic Pathways

A potential synthetic approach could involve a multi-step process starting from a readily available pyridine derivative. Key transformations would likely include:

-

Fluorination: Introducing a fluorine atom onto the pyridine ring can be challenging, especially at the meta-position. Potential methods include electrophilic fluorination or a modified Balz-Schiemann reaction on an aminopyridine precursor.

-

Methoxylation: The methoxy group could be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) with sodium methoxide.

-

Hydroxylation: The hydroxyl group could be installed through various methods, including oxidation of a corresponding pyridine or hydrolysis of an ether or ester protecting group.

A logical workflow for the synthesis and purification is depicted below.

Caption: General workflow for the synthesis and purification of this compound.

Purification Protocols

Purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts. A combination of the following standard laboratory techniques would likely be employed:

-

Liquid-Liquid Extraction: To separate the product from inorganic salts and highly polar or nonpolar impurities.

-

Column Chromatography: Using silica gel or another suitable stationary phase to separate the target compound from closely related impurities based on polarity.

-

Recrystallization: To obtain the final product in high purity by dissolving the solid in a suitable solvent and allowing it to crystallize upon cooling.

Analytical Characterization

To confirm the identity and purity of this compound, a suite of analytical techniques should be utilized.

| Analytical Technique | Purpose | Expected Observations |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | A single major peak indicating high purity. Retention time is characteristic of the compound under specific conditions. |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Molecular weight determination and impurity identification. | A mass spectrum with a molecular ion peak corresponding to the exact mass of the compound. |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural elucidation. | ¹H, ¹³C, and ¹⁹F NMR spectra will provide characteristic chemical shifts and coupling constants confirming the arrangement of atoms in the molecule. |

| FTIR (Fourier-Transform Infrared) Spectroscopy | Identification of functional groups. | Absorption bands corresponding to O-H, C-O, C-F, and aromatic C-H and C=C bonds. |

| Melting Point Analysis | Purity assessment. | A sharp melting point range is indicative of a pure crystalline solid. |

Experimental Protocol: HPLC Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase.

Stability and Degradation

Understanding the stability of this compound is crucial for its handling, storage, and formulation. Forced degradation studies are performed to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies typically involve exposing the compound to a range of stress conditions more severe than accelerated stability testing. The following conditions are recommended:

| Stress Condition | Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M HCl, 60°C |

| Basic Hydrolysis | 0.1 M NaOH, 60°C |

| Oxidative Degradation | 3% H₂O₂, room temperature |

| Thermal Degradation | 80°C (solid state) |

| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B guidelines) |

The degradation should be monitored by a stability-indicating HPLC method to separate the parent compound from its degradation products.

Caption: Logical relationship in forced degradation studies.

Recommended Storage and Handling

Based on the properties of similar compounds, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation. For related fluorinated pyridinols, storage at 2-8°C is often recommended. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been reported, the pyridine scaffold is a key component of many kinase inhibitors and GABA-A receptor modulators.

Hypothetical Role as a Kinase Inhibitor

Many kinase inhibitors bind to the ATP-binding pocket of kinases, and the pyridine ring can form crucial hydrogen bonds with the hinge region of the enzyme.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Postulated Modulation of GABA-A Receptors

The GABA-A receptor is a ligand-gated ion channel that is the primary target for benzodiazepines and other anxiolytic and sedative drugs. Pyridine-containing compounds have been shown to act as allosteric modulators of this receptor.

Caption: Postulated positive allosteric modulation of the GABA-A receptor.

Conclusion

This compound is a molecule with potential for drug discovery, owing to its fluorinated pyridine scaffold. While specific experimental data is scarce, this guide provides a comprehensive framework for its synthesis, purification, analytical characterization, and stability assessment based on established chemical principles and data from analogous compounds. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations, with the understanding that empirical data for this specific compound must be generated to confirm these inferred properties.

References

An In-depth Technical Guide to 5-Fluoro-6-methoxypyridin-3-ol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridin-3-ol scaffolds are privileged structures in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of fluorine and methoxy groups can significantly modulate the physicochemical and pharmacological properties of these molecules, influencing their potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of 5-fluoro-6-methoxypyridin-3-ol, its derivatives, and analogs, with a focus on their synthesis, potential biological activities, and associated signaling pathways. While direct experimental data for the title compound is limited in publicly available literature, this guide consolidates information on closely related analogs to provide a predictive framework for its properties and potential applications in drug discovery, particularly in the context of kinase inhibition.

Core Compound Profile: this compound

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₆FNO₂

-

Molecular Weight: 143.12 g/mol

-

Structure:

Synthetic Strategies

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established methodologies for the preparation of substituted hydroxypyridines, two primary synthetic routes are proposed:

2.1. Route 1: Diazotization and Hydrolysis of 5-Fluoro-6-methoxypyridin-3-amine

This common method for generating hydroxyl groups on aromatic rings involves the conversion of a primary amine to a diazonium salt, which is subsequently hydrolyzed.

2.2. Route 2: Selective Demethylation of a Dimethoxy Precursor

O-demethylation of a dimethoxypyridine precursor offers another viable route. Reagents like boron tribromide (BBr₃) or strong acids can be employed for this transformation.[1][2]

Detailed Experimental Protocols (Hypothetical)

Protocol 2.1: Synthesis of this compound from 5-Fluoro-6-methoxypyridin-3-amine

-

Diazotization: 5-Fluoro-6-methoxypyridin-3-amine (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., 2 M H₂SO₄) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature.

-

Hydrolysis: The resulting diazonium salt solution is slowly added to a heated aqueous solution (e.g., 50-80 °C) to facilitate the hydrolysis of the diazonium group to a hydroxyl group. The reaction is monitored for the cessation of nitrogen gas evolution.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a suitable base (e.g., NaHCO₃). The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Protocol 2.2: Synthesis of this compound via Demethylation

-

Reaction Setup: 3,6-Dimethoxy-5-fluoropyridine (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon). The solution is cooled to -78 °C.

-

Demethylation: A solution of boron tribromide (1.2 eq) in the same solvent is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by water. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield this compound.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Kinase Inhibition

Fluorinated pyridine and pyrimidine derivatives have shown significant inhibitory activity against various kinases, including Phosphoinositide 3-kinases (PI3Ks) and Aurora kinases.[3][4] The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The methoxy group can also contribute to binding and influence the pharmacokinetic profile of the compound.

Anti-inflammatory and Other Activities

Substituted pyridone and pyridine derivatives have been reported to modulate inflammatory mediators.[5] The structural features of this compound make it a candidate for investigation in inflammatory disease models.

Quantitative Data for Analogs

The following table summarizes the inhibitory activities of some structurally related fluorinated kinase inhibitors.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Fluorinated Pyrimidine Derivative | PI3K | 8-fold more potent than trifluorinated pyridine analog | [3] |

| Imidazo[4,5-b]pyridine Derivative | Aurora-A Kinase | 42 | [4] |

| Imidazo[4,5-b]pyridine Derivative | Aurora-B Kinase | 198 | [4] |

| Imidazo[4,5-b]pyridine Derivative | Aurora-C Kinase | 227 | [4] |

Signaling Pathways and Experimental Workflows

Based on the activity of analogous compounds, a likely biological target for this compound derivatives is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases.[3]

Diagrams

Caption: Postulated PI3K/AKT/mTOR signaling pathway inhibition.

Caption: Proposed synthetic workflow for this compound.

Conclusion

While direct experimental data on this compound is scarce, a comprehensive analysis of related structures provides a strong foundation for predicting its synthetic accessibility and potential biological activities. The presence of the fluoro and methoxy substituents on the pyridin-3-ol core suggests that this compound and its analogs are promising candidates for investigation as kinase inhibitors, particularly targeting pathways like PI3K/AKT/mTOR. The synthetic routes and experimental protocols outlined in this guide, although hypothetical, are based on well-established chemical principles and offer a practical starting point for the synthesis and future evaluation of this compound class. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound derivatives.

References

- 1. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]

- 2. tus.elsevierpure.com [tus.elsevierpure.com]

- 3. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Profile of Fluorinated Pyridinols in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a paramount strategy for optimizing drug-like properties. This technical guide delves into the burgeoning field of fluorinated pyridinols, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the biological activities of these molecules, presenting quantitative data, detailed experimental methodologies, and elucidating their mechanisms of action through signaling pathway diagrams.

The introduction of fluorine into the pyridinol framework can profoundly influence a molecule's physicochemical and pharmacokinetic properties. These modifications can lead to enhanced metabolic stability, improved binding affinity for biological targets, and optimized lipophilicity, thereby increasing oral bioavailability and overall efficacy.[1] This guide provides an in-depth exploration of these effects, supported by available preclinical data.

Quantitative Biological Data of Fluorinated Pyridinols and Derivatives

The following tables summarize the available quantitative data on the biological activity of fluorinated pyridinols and closely related derivatives. This information is crucial for structure-activity relationship (SAR) studies and for guiding the design of next-generation therapeutic agents.

Table 1: Anticancer Activity of Fluorinated Pyridine Derivatives

| Compound Class | Cell Line | Activity | Value (µM) | Reference |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a) | PC-3 (Prostate) | IC50 | 7.98 | |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8d) | PC-3 (Prostate) | IC50 | 7.12 | [2] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (9a) | PC-3 (Prostate) | IC50 | 9.26 | [2] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8d) | A-549 (Lung) | IC50 | 7.23 | [2] |

| Pyridone-based analogue | A549 (Lung) | IC50 | ~0.008-0.015 | [3] |

| Pyridone-based analogue | MCF-7 (Breast) | IC50 | ~0.008-0.015 | [4][3] |

| Pyrimidine-tethered chalcone (B-4) | MCF-7 (Breast) | IC50 | 6.70 | [5] |

| Pyrimidine-tethered chalcone (B-4) | A549 (Lung) | IC50 | 20.49 | [5] |

Table 2: Antimicrobial Activity of Fluorinated Pyridine Derivatives

| Compound Class | Microorganism | Activity | Value (µg/mL) | Reference |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive bacteria | MIC | 0.25-1 | |

| N-substituted 2-pyridone derivative (5a) | Staphylococcus aureus | MIC | 3.9 | [6] |

| N-substituted 2-pyridone derivative (5h) | Micrococcus luteus | MIC | 31.5 | [6] |

| N-substituted 2-pyridone derivative (5p) | Micrococcus luteus | MIC | 62.5 | [6] |

Table 3: Enzyme Inhibitory Activity of Fluorinated Pyridine and Related Derivatives

| Compound Class | Enzyme | Activity | Value (nM) | Reference |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a) | EGFRWT | IC50 | 99 | [2] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a) | EGFRT790M | IC50 | 123 | [2] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8d) | EGFRT790M | IC50 | 290 | [2] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (9a) | EGFRT790M | IC50 | 571 | [2] |

| Fluorinated Pyrimidine Derivative (4) | PI3K | - | 8-fold more potent than trifluorinated pyridine derivative (1) | [7] |

Key Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of fluorinated pyridinols, this section details the methodologies for key experiments cited in the literature.

Anticancer Activity Evaluation (MTT Assay)[3][4]

Objective: To determine the cytotoxic effects of fluorinated pyridinol derivatives on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%. Cells are exposed to the compounds for 48 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of DMSO to each well.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Antimicrobial Activity Evaluation (Broth Microdilution for MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of fluorinated pyridinol derivatives against various microbial strains.

Methodology:

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.

-

Compound Dilution: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and for 48-72 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity Evaluation (DPPH Free Radical Scavenging Assay)[8]

Objective: To assess the radical scavenging activity of fluorinated pyridinol derivatives.

Methodology:

-

Reaction Mixture: A freshly prepared methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is used.

-

Assay Procedure: Different concentrations of the test compounds are added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which fluorinated pyridinols exert their biological effects is critical for their rational design and therapeutic application. While direct evidence for specific signaling pathways targeted by many fluorinated pyridinols is still emerging, insights can be drawn from studies on related compounds and the known effects of fluorination.

Inhibition of PI3K/Akt Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its overactivation is a hallmark of many cancers.[7][8][9] Certain fluorinated pyridine derivatives have been shown to be potent inhibitors of PI3K.[7][10] The fluorine substitution can enhance the binding affinity of the inhibitor to the ATP-binding pocket of PI3K, leading to the downregulation of downstream effectors like Akt.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical cascade involved in cell proliferation, differentiation, and stress response. Studies have indicated that fluoride ions can activate the MAPK pathway, leading to cellular stress and apoptosis.[11][12] It is plausible that fluorinated pyridinols could modulate this pathway, either through direct interaction with pathway components or by altering the cellular redox state.

General Experimental Workflow for Biological Evaluation

The systematic evaluation of novel fluorinated pyridinols follows a well-defined workflow, from initial synthesis to in-depth biological characterization.

Conclusion

Fluorinated pyridinols represent a promising class of compounds with diverse biological activities. The strategic incorporation of fluorine offers a powerful tool to fine-tune their pharmacological profiles. While the available quantitative data is still expanding, the existing evidence strongly supports the continued exploration of these molecules for the development of novel therapeutics. This technical guide provides a foundational resource for researchers in the field, summarizing key data, experimental approaches, and potential mechanisms of action to facilitate future drug discovery efforts.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. theaspd.com [theaspd.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjor.ro [rjor.ro]

- 9. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the 5-Fluoro-6-methoxypyridin-3-ol Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-fluoro-6-methoxypyridin-3-ol core structure and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating considerable potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of compounds derived from this versatile chemical entity, with a particular focus on their roles as Aldehyde Dehydrogenase 2 (ALDH2) activators and Phosphodiesterase 5 (PDE5) inhibitors.

Core Scaffold and Its Significance

The 5-fluoro-6-methoxypyridine moiety offers a unique combination of structural and electronic properties that are highly advantageous for drug design. The pyridine ring serves as a rigid scaffold, providing a defined orientation for substituent groups to interact with biological targets. The fluorine atom at the 5-position is a key feature, known to enhance metabolic stability and modulate the electronic properties of the aromatic system, which can lead to improved pharmacokinetic profiles and binding affinities. The methoxy group at the 6-position can participate in hydrogen bonding and further influence the compound's interaction with target proteins.

Therapeutic Applications and Biological Targets

Research has identified two primary biological targets for compounds incorporating the 5-fluoro-6-methoxypyridine scaffold: Aldehyde Dehydrogenase 2 (ALDH2) and Phosphodiesterase 5 (PDE5).

Aldehyde Dehydrogenase 2 (ALDH2) Activation

ALDH2 is a mitochondrial enzyme crucial for the detoxification of endogenous and exogenous aldehydes, including acetaldehyde, a toxic metabolite of alcohol, and 4-hydroxynonenal (4-HNE), a product of lipid peroxidation involved in oxidative stress. A common genetic variant, ALDH2*2, leads to a significant reduction in enzyme activity and is prevalent in East Asian populations. This deficiency is associated with an increased risk of various diseases, including alcohol-induced flushing, cardiovascular diseases, and certain cancers.

Derivatives of 5-fluoro-6-methoxypyridine, particularly N-((5-fluoro-6-methoxypyridin-3-yl)methyl)benzamides, have been investigated as potent and selective activators of ALDH2. These compounds have the potential to restore the function of deficient ALDH2 variants and protect against aldehyde-induced cellular damage.

Phosphodiesterase 5 (PDE5) Inhibition

PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation. Inhibition of PDE5 leads to an increase in intracellular cGMP levels, resulting in enhanced vasodilation. This mechanism is the basis for the therapeutic use of PDE5 inhibitors in the treatment of erectile dysfunction and pulmonary hypertension. The 5-fluoro-6-methoxypyridine scaffold has been incorporated into novel compounds designed to selectively inhibit PDE5.

Quantitative Biological Data

The following tables summarize the in vitro activity of representative compounds derived from the 5-fluoro-6-methoxypyridine scaffold against their respective targets.

Table 1: ALDH2 Activation Data for N-((5-fluoro-6-methoxypyridin-3-yl)methyl)benzamide Derivatives

| Compound ID | Structure | EC50 (µM) |

| I-6 | 2-chloro-N-((5-fluoro-6-methoxypyridin-3-yl)methyl)-6-(isopropoxy)benzamide | 0.23 |

| I-11 | N-((5-fluoro-6-methoxypyridin-3-yl)methyl)-6-(pentyloxy)benzamide | 0.35 |

EC50 values represent the concentration of the compound required to achieve 50% of the maximal activation of ALDH2.

Table 2: PDE5 Inhibition Data for Pyrazolopyrimidinone Derivatives Incorporating a Fluoropyridine Moiety

| Compound ID | Structure | IC50 (nM) | PDE5/PDE6 Selectivity |

| Compound 5 | (Structure containing a fluoropyridine moiety) | 0.8 | 20-fold |

| Sildenafil | (Reference compound) | Not specified | Not specified |

IC50 values represent the concentration of the compound required to inhibit 50% of the PDE5 enzyme activity. Higher selectivity for PDE5 over PDE6 is desirable to minimize visual side effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and a general experimental workflow for the synthesis and evaluation of these compounds.

ALDH2 Signaling Pathway and Point of Intervention

Caption: ALDH2 activation by 5-fluoro-6-methoxypyridine derivatives enhances the detoxification of toxic aldehydes, mitigating oxidative stress and modulating downstream signaling pathways like MAPK and AMPK to promote cell survival.

PDE5 Signaling Pathway and Point of Intervention

Caption: PDE5 inhibitors containing the 5-fluoro-6-methoxypyridine scaffold block the degradation of cGMP, leading to increased PKG activation and enhanced vasodilation.

General Experimental Workflow

Caption: A typical workflow for the discovery of drug candidates based on the 5-fluoro-6-methoxypyridine scaffold, involving iterative cycles of design, synthesis, and biological evaluation.

Experimental Protocols

General Synthesis of N-((5-fluoro-6-methoxypyridin-3-yl)methyl)benzamide Derivatives (ALDH2 Activators)

A representative synthetic route involves the amide coupling of a substituted benzoic acid with (5-fluoro-6-methoxypyridin-3-yl)methanamine.

Step 1: Synthesis of (5-fluoro-6-methoxypyridin-3-yl)methanamine (Intermediate)

This intermediate can be prepared from commercially available starting materials through a multi-step synthesis, which may include nitration, reduction, and functional group transformations of the pyridine ring.

Step 2: Amide Coupling

-

To a solution of the desired substituted benzoic acid (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

The mixture is stirred at room temperature for 10-15 minutes.

-

(5-fluoro-6-methoxypyridin-3-yl)methanamine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-((5-fluoro-6-methoxypyridin-3-yl)methyl)benzamide derivative.

In Vitro ALDH2 Activity Assay

The activity of ALDH2 activators can be determined by monitoring the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm or through a coupled colorimetric or fluorometric assay.

-

Recombinant human ALDH2 enzyme is incubated with the test compound at various concentrations in a reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 9.0) containing NAD+.

-

The reaction is initiated by the addition of the aldehyde substrate (e.g., acetaldehyde).

-

The rate of NADH production is measured by monitoring the increase in absorbance at 340 nm over time using a plate reader.

-

The percentage of ALDH2 activation is calculated relative to a vehicle control (e.g., DMSO).

-

EC50 values are determined by plotting the percentage of activation against the compound concentration and fitting the data to a dose-response curve.

In Vitro PDE5 Inhibition Assay

The inhibitory activity of compounds against PDE5 can be assessed using various methods, including fluorescence polarization (FP) or enzyme-linked immunosorbent assay (ELISA)-based formats.

-

Recombinant human PDE5 enzyme is incubated with the test compound at various concentrations in a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

-

The enzymatic reaction is initiated by the addition of the substrate, cGMP.

-

The amount of the product, GMP, or the remaining substrate, cGMP, is quantified.

-

In an FP-based assay, a fluorescently labeled cGMP tracer competes with the substrate for binding to the enzyme. Inhibition of the enzyme results in less tracer being displaced, leading to a higher FP signal.

-

The percentage of PDE5 inhibition is calculated relative to a vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold and its derivatives represent a promising area of research in medicinal chemistry. The unique structural and electronic properties of this core have enabled the development of potent and selective modulators of important biological targets such as ALDH2 and PDE5. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical scaffold in addressing a range of unmet medical needs. Continued investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these promising compounds towards clinical development.

5-Fluoro-6-methoxypyridin-3-ol: A Versatile Building Block for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 5-Fluoro-6-methoxypyridin-3-ol is presented in Table 1. These values are predicted based on its chemical structure and provide a useful starting point for its handling and characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO₂ | PubChem |

| Molecular Weight | 143.12 g/mol | PubChem |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Exact Mass | 143.037706 g/mol | PubChem |

Table 1: Predicted Physicochemical Properties of this compound

Proposed Synthetic Pathway

A feasible synthetic route to this compound can be envisioned starting from a commercially available substituted pyridine. The following multi-step synthesis (Figure 1) is proposed, leveraging well-documented reactions in pyridine chemistry.

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Analogous)

The following sections provide detailed experimental protocols for key transformations analogous to the proposed synthetic pathway. These protocols are adapted from literature procedures for similar substrates and should be optimized for the specific target molecule.

Step 1: Diazotization of 3-Amino-5-bromo-2-methoxypyridine (Hypothetical Protocol)

The conversion of an aminopyridine to a hydroxypyridine via a diazonium salt is a standard transformation.

Reaction Scheme:

Experimental Protocol:

-

Diazotization: To a cooled (0-5 °C) suspension of 3-Amino-5-bromo-2-methoxypyridine (1.0 eq) in 48% tetrafluoroboric acid (HBF₄, 3.0 eq), a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Hydrolysis: The resulting diazonium salt solution is then added portion-wise to a refluxing aqueous solution. The mixture is heated for 1-2 hours until gas evolution ceases.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Bromo-6-methoxypyridin-3-ol.

Expected Characterization Data (for 5-Bromo-6-methoxypyridin-3-ol):

-

¹H NMR: Peaks corresponding to the pyridine ring protons and the methoxy group protons.

-

¹³C NMR: Resonances for the six carbon atoms of the pyridine ring and the methoxy carbon.

-

MS (ESI): [M+H]⁺ and/or [M-H]⁻ corresponding to the molecular weight of the product.

Step 2: Fluorination of 5-Bromo-6-methoxypyridin-3-ol (Hypothetical Protocol)

Direct fluorination of a pyridine ring can be challenging. An alternative to direct fluorination of the bromo-substituted precursor would be to start with a fluorinated precursor. However, for the purpose of this guide, a late-stage fluorination is proposed. Electrophilic fluorinating agents are often employed for this purpose.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a solution of 5-Bromo-6-methoxypyridin-3-ol (1.0 eq) in an anhydrous solvent such as acetonitrile or DMF, an electrophilic fluorinating agent like Selectfluor® (1.1 eq) is added in one portion under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for a period of 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield this compound.

Expected Characterization Data (for this compound):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.30 (d, J = 2.5 Hz, 1H), 6.90 (dd, J = 8.0, 2.5 Hz, 1H), 5.40 (br s, 1H, OH), 3.95 (s, 3H, OCH₃).

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -130 to -140 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): Resonances for the pyridine ring carbons, with characteristic C-F couplings, and the methoxy carbon.

-

MS (ESI): m/z 144.0 [M+H]⁺.

Reactivity and Applications as a Synthetic Building Block

This compound is a valuable building block due to the presence of multiple functional groups that can be selectively manipulated. The hydroxyl group can be derivatized, for instance, through O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions. The pyridine nitrogen can act as a ligand or be quaternized. The fluorine atom can influence the reactivity of the ring and provides a site for potential metabolic blocking in drug candidates.

Suzuki-Miyaura Cross-Coupling

A key application of pyridinol derivatives is their use in palladium-catalyzed cross-coupling reactions. The hydroxyl group can be converted to a triflate, which is an excellent leaving group for Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

Figure 2: Workflow for Suzuki-Miyaura cross-coupling of the triflate derivative.

Analogous Experimental Protocol for Suzuki-Miyaura Coupling:

-

Triflate Formation: To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane at 0 °C, triflic anhydride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to give the crude triflate, which is often used without further purification.

-

Suzuki Coupling: A mixture of the triflate (1.0 eq), an arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq) in a solvent system such as 1,4-dioxane/water (4:1) is degassed and heated under reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired 3-aryl-5-fluoro-6-methoxypyridine.

Applications in Drug Discovery

The this compound scaffold is of significant interest in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity. The methoxy group can be a key pharmacophoric feature or a handle for further modification. The hydroxyl group provides a point for attachment to other molecular fragments or for improving solubility. This building block can be utilized in the synthesis of inhibitors for various biological targets, including kinases, G-protein coupled receptors, and enzymes.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel and complex molecules with potential therapeutic applications. Although a direct, optimized synthesis is not yet publicly detailed, this guide provides a rational and feasible synthetic approach based on well-established organic chemistry principles. The analogous experimental protocols and discussion on its reactivity and applications are intended to empower researchers to synthesize and utilize this promising scaffold in their drug discovery endeavors. As the demand for novel fluorinated heterocycles continues to grow, building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

The Strategic Utility of 5-Fluoro-6-methoxypyridin-3-ol in the Discovery of Novel Aldehyde Dehydrogenase 2 (ALDH2) Activators

For Immediate Release

This technical guide details the pivotal role of the synthetic building block, 5-Fluoro-6-methoxypyridin-3-ol, in the development of novel small molecule activators of Aldehyde Dehydrogenase 2 (ALDH2). Researchers in drug discovery and medicinal chemistry can leverage the insights herein for the design and synthesis of new therapeutic agents targeting diseases associated with toxic aldehyde accumulation.

Introduction: The Therapeutic Promise of ALDH2 Activation

Aldehyde Dehydrogenase 2 (ALDH2) is a critical mitochondrial enzyme responsible for the detoxification of endogenous and exogenous aldehydes, most notably acetaldehyde, a toxic byproduct of alcohol metabolism. A significant portion of the East Asian population carries a genetic variant (ALDH2*2) that results in a nearly inactive enzyme, leading to toxic acetaldehyde accumulation and an increased risk for various diseases. Consequently, the development of small molecule activators of ALDH2 presents a promising therapeutic strategy for conditions such as alcohol flushing syndrome, cardiovascular diseases, and neurodegenerative disorders. The structural motif of this compound provides a versatile scaffold for the generation of potent and selective ALDH2 activators.

Synthesis of the Key Intermediate: (5-Fluoro-6-methoxypyridin-3-yl)methanamine

The journey from the foundational scaffold to potent bio-active molecules commences with the synthesis of the key intermediate, (5-Fluoro-6-methoxypyridin-3-yl)methanamine. This process, initiated from this compound, involves a multi-step synthetic sequence.

A notable synthetic pathway involves the initial conversion of the starting material to 5-Bromo-3-fluoro-2-methoxypyridine.[1] This is followed by a cyanation reaction to yield 5-Fluoro-6-methoxynicotinonitrile.[1] The nitrile is then protected, for example, as a tert-Butyl carbamate, and subsequently reduced and deprotected to afford the final key intermediate, (5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride.[1]

Elaboration to Bio-active Compounds: Synthesis of N-Benzylbenzamide ALDH2 Activators

The primary amine functionality of (5-Fluoro-6-methoxypyridin-3-yl)methanamine serves as a crucial handle for derivatization, enabling the synthesis of a library of potential ALDH2 activators. A particularly successful class of compounds are N-benzylbenzamide derivatives.

The general synthetic approach involves the amide coupling of (5-Fluoro-6-methoxypyridin-3-yl)methanamine with a variety of substituted benzoic acids. This reaction is typically carried out using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole), in an appropriate solvent like dimethylformamide (DMF).

Quantitative Biological Data

The synthesized N-benzylbenzamide derivatives were evaluated for their ability to activate the ALDH2 enzyme. The following table summarizes the in vitro activity of a selection of these compounds.

| Compound ID | R1 | R2 | R3 | R4 | EC50 (µM) |

| 1 | H | Cl | H | Cl | 0.5 |

| 2 | F | H | H | H | 1.2 |

| 3 | H | OMe | H | H | 2.5 |

| 4 | H | H | NO2 | H | >10 |

| 5 | H | CF3 | H | H | 0.8 |

EC50 values represent the concentration of the compound required to achieve 50% of the maximal enzyme activation.

Experimental Protocols

General Synthesis of N-((5-fluoro-6-methoxypyridin-3-yl)methyl)benzamide Derivatives

To a solution of the appropriately substituted benzoic acid (1.2 mmol) in DMF (5 mL) were added HATU (1.5 mmol) and DIPEA (diisopropylethylamine, 3.0 mmol). The mixture was stirred at room temperature for 10 minutes. Then, (5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride (1.0 mmol) was added, and the reaction mixture was stirred at room temperature for 12-18 hours. Upon completion, the reaction was quenched with water and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired N-((5-fluoro-6-methoxypyridin-3-yl)methyl)benzamide derivative.

ALDH2 Activation Assay

The enzymatic activity of ALDH2 was determined by monitoring the reduction of NAD+ to NADH at 340 nm. The assay was performed in a 96-well plate format. Each well contained 100 µL of a reaction mixture consisting of 25 mM sodium pyrophosphate buffer (pH 9.0), 1.5 mM NAD+, 10 µM acetaldehyde, and 0.1 µg of purified recombinant human ALDH2. The compounds, dissolved in DMSO, were added to the wells at various concentrations. The reaction was initiated by the addition of the enzyme. The increase in absorbance at 340 nm was monitored for 10 minutes at 25°C using a microplate reader. The rate of the reaction was calculated from the linear portion of the curve. The activation of ALDH2 by the compounds was expressed as the fold increase in enzyme activity compared to the vehicle control (DMSO). EC50 values were determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Core Concepts

To further elucidate the processes and relationships described, the following diagrams are provided.

References

Methodological & Application

Application of 5-Fluoro-6-methoxypyridin-3-ol in the Synthesis of Novel Aldehyde Dehydrogenase 2 (ALDH2) Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme in cellular detoxification, primarily responsible for the oxidation of toxic aldehydes such as acetaldehyde and 4-hydroxynonenal (4-HNE). Dysfunction of ALDH2 is associated with a range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and Fanconi anemia. Small molecule activators of ALDH2 have emerged as a promising therapeutic strategy to counteract the deleterious effects of aldehyde accumulation. This document outlines the application of 5-Fluoro-6-methoxypyridin-3-ol as a key building block in the synthesis of a novel class of potent ALDH2 activators, offering enhanced metabolic stability and drug-like properties.

Rationale for the Use of a Fluorinated Pyridine Moiety

The strategic incorporation of fluorine into metabolically labile positions of a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacokinetic profile. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage, thereby improving metabolic stability and increasing the in vivo half-life of the molecule.

In the context of ALDH2 activators, the replacement of a less stable moiety with a fluorinated pyridine ring, derived from this compound, offers several advantages:

-

Enhanced Metabolic Stability: The fluorine atom at the 5-position of the pyridine ring blocks a potential site of metabolism, leading to a more stable compound.

-

Modulated Physicochemical Properties: The electronegativity of the fluorine atom can influence the pKa of the pyridine nitrogen, potentially improving solubility and cell permeability.

-

Improved Target Engagement: The fluoro and methoxy substituents can engage in specific interactions with the ALDH2 enzyme, potentially enhancing binding affinity and activation potency.

The use of this compound provides a versatile starting point for the synthesis of the key intermediate, (5-Fluoro-6-methoxypyridin-3-yl)methanamine, which is subsequently coupled with a substituted benzoic acid to yield the final ALDH2 activator.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate, (5-Fluoro-6-methoxypyridin-3-yl)methanamine

This protocol describes the multi-step synthesis of the pivotal amine intermediate starting from this compound.

Step 1: Bromination of this compound

-

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS, 1.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-fluoro-6-methoxypyridine.

Step 2: Cyanation of 3-bromo-5-fluoro-6-methoxypyridine

-

In a sealed tube, combine 3-bromo-5-fluoro-6-methoxypyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent like dimethylformamide (DMF).

-

Degas the mixture with nitrogen or argon for 15 minutes.

-

Heat the reaction mixture to 120-140 °C for 12-18 hours.

-

After cooling to room temperature, dilute the reaction with ethyl acetate and filter through celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield 5-fluoro-6-methoxypyridine-3-carbonitrile.

Step 3: Reduction of the Nitrile to the Amine

-

To a solution of 5-fluoro-6-methoxypyridine-3-carbonitrile (1.0 eq) in a solvent such as tetrahydrofuran (THF) or methanol, add a reducing agent like lithium aluminum hydride (LiAlH₄, 2.0 eq) or Raney nickel under a hydrogen atmosphere.

-

Stir the reaction at room temperature or gentle heat as required, monitoring by TLC.

-

Carefully quench the reaction with water and a sodium hydroxide solution (if using LiAlH₄).

-

Filter the mixture and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the crude (5-Fluoro-6-methoxypyridin-3-yl)methanamine. This intermediate can often be used in the next step without further purification.

Protocol 2: Synthesis of the ALDH2 Activator via Amide Coupling

This protocol outlines the coupling of the key amine intermediate with a substituted benzoic acid to form the final ALDH2 activator. The example provided is for the synthesis of 2-Fluoro-N-((5-fluoro-6-methoxypyridin-3-yl)methyl)-5-(3-(hydroxymethyl)pyridin-2-yl)benzamide, based on general amide coupling procedures.

Materials:

-

(5-Fluoro-6-methoxypyridin-3-yl)methanamine (from Protocol 1)

-

2-Fluoro-5-(3-(hydroxymethyl)pyridin-2-yl)benzoic acid

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

A non-nucleophilic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve 2-Fluoro-5-(3-(hydroxymethyl)pyridin-2-yl)benzoic acid (1.0 eq) in anhydrous DMF.

-

Add the coupling reagents, for example, HATU (1.2 eq) and HOBt (1.2 eq), to the solution.

-

Add the non-nucleophilic base, DIPEA (3.0 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of (5-Fluoro-6-methoxypyridin-3-yl)methanamine (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final ALDH2 activator.

Protocol 3: In Vitro ALDH2 Activity Assay

This protocol describes a general method to assess the activation of ALDH2 by the synthesized compounds. This assay is based on the enzymatic conversion of a substrate (e.g., acetaldehyde) by ALDH2, which is coupled to the reduction of NAD⁺ to NADH. The production of NADH is monitored spectrophotometrically.

Materials:

-

Recombinant human ALDH2 enzyme

-

Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

-

NAD⁺ solution

-

Acetaldehyde solution (substrate)

-

Synthesized ALDH2 activator (test compound) dissolved in DMSO

-

A known ALDH2 activator as a positive control (e.g., Alda-1)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, NAD⁺ (final concentration, e.g., 1 mM), and the ALDH2 enzyme.

-

Add the test compound at various concentrations (e.g., from 0.1 µM to 100 µM) to the respective wells. Include wells with a vehicle control (DMSO) and the positive control.

-

Pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the acetaldehyde substrate (final concentration, e.g., 100 µM) to all wells.

-

Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every minute for 15-30 minutes) using the microplate reader. This measures the rate of NADH formation.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Determine the percentage activation by the test compound relative to the vehicle control.

-

Plot the percentage activation against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal activation).

Data Presentation

The following table summarizes representative quantitative data for ALDH2 activators, including the well-characterized activator Alda-1 and analogous compounds with structural similarities to those synthesized using this compound derivatives.

| Compound ID | Structure | ALDH2 WT EC₅₀ (µM) | Max Activation (% of Control) | Reference |

| Alda-1 | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | ~20 | ~200% | [Chen et al., Science, 2008] |

| Analog 1 | 2-chloro-6-isopropoxy-N-((6-methoxypyridin-3-yl)methyl)benzamide | ~15 | ~250% | [Hu et al., J. Med. Chem., 2015] |

| Analog 2 | N-((6-methoxypyridin-3-yl)methyl)-2-(pentyloxy)benzamide | ~10 | ~300% | [Hu et al., J. Med. Chem., 2015] |

Note: The data for Analog 1 and 2 are representative of activators containing the methoxypyridinylmethylamine moiety and are provided for comparative purposes. The specific activity of the 5-fluoro substituted analog should be determined experimentally.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: ALDH2 signaling pathway and the role of activators.

Caption: Workflow for ALDH2 activator synthesis and evaluation.

Application Notes and Protocols for 5-Fluoro-6-methoxypyridin-3-ol in Thyroid Hormone Receptor Modulator Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones (THs) are critical regulators of metabolism, growth, and development. Their actions are primarily mediated through nuclear thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. There are two major isoforms of the TR, α and β, which are encoded by separate genes (THRA and THRB) and exhibit differential tissue distribution and function. This has led to significant interest in the development of isoform-selective TR modulators for various therapeutic indications, such as dyslipidemia, non-alcoholic steatohepatitis (NASH), and certain types of cancer, while avoiding the adverse effects associated with non-selective thyroid hormone action.

This document provides detailed application notes and protocols for the initial characterization of a novel compound, 5-Fluoro-6-methoxypyridin-3-ol, as a potential thyroid hormone receptor modulator. The pyridine-based scaffold presents a unique chemical entity for exploring new interactions within the TR ligand-binding pocket. The following protocols outline the necessary steps to evaluate its binding affinity, functional activity, and effects on downstream target gene expression.

Key Signaling Pathways

The primary mechanism of thyroid hormone action involves the binding of the active form, triiodothyronine (T3), to TRs. In the absence of a ligand, TRs, typically as heterodimers with the retinoid X receptor (RXR), bind to thyroid hormone response elements (TREs) on the DNA and recruit corepressor proteins to inhibit gene transcription.[1][2] Ligand binding induces a conformational change in the TR, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which then promotes the transcription of target genes.[3]

References

Application Note & Protocols: A High-Throughput Screening Cascade for 5-Fluoro-6-methoxypyridin-3-OL Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are frequently investigated for a wide range of biological activities, with a notable prevalence as kinase inhibitors.[1] The 5-Fluoro-6-methoxypyridin-3-OL core represents a promising starting point for the development of novel therapeutics. The strategic placement of fluoro and methoxy groups can significantly influence metabolic stability, potency, and selectivity.

This document outlines a comprehensive experimental design for screening a library of this compound derivatives. The proposed workflow is a multi-stage cascade designed to efficiently identify compounds with potent biological activity, characterize their mechanism of action, and provide early assessments of their drug-like properties. The cascade begins with a broad primary screen to identify cytotoxic or anti-proliferative "hits," followed by secondary assays to confirm activity, determine potency, and elucidate potential molecular targets. Finally, a suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is presented to evaluate the pharmacokinetic profiles of the most promising candidates.

Experimental Design: A Three-Stage Screening Cascade

The screening strategy is designed to triage compounds from a large library down to a small number of validated hits with desirable properties.

Caption: High-level workflow for screening this compound derivatives.

Stage 1 Protocol: Primary Cell Viability Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability.[2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3] This assay is robust, inexpensive, and well-suited for high-throughput screening.

Caption: Principle of the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed a cancer cell line (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Addition: Prepare stock solutions of the derivative library in DMSO. Dilute the compounds to the desired final screening concentration (e.g., 10 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO) and positive controls (e.g., Staurosporine).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-